molecular formula C8H13N3O4 B1143223 (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide CAS No. 163180-49-2

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

Katalognummer B1143223
CAS-Nummer: 163180-49-2
Molekulargewicht: 215.21
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This section focuses on the chemical compound (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, exploring its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The compound (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide's synthesis involves complex organic reactions. While specific synthesis routes for this compound were not directly found, a related study on the dimeric structure and hydrogen bonds in 2-N-ethylamino-5-metyl-4-nitro-pyridine provides insights into similar nitro-compound synthesis methods, involving XRD, IR, Raman methods, and DFT calculations (Lorenc, 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-N-ethylamino-5-metyl-4-nitro-pyridine, showcases a triclinic and centrosymmetric crystal structure, which could provide insights into the potential crystalline nature of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide. Dimers linked by intermolecular NH⋯N hydrogen bonds system indicate a stable crystalline structure with potential for similar bonding in the target compound (Lorenc, 2012).

Chemical Reactions and Properties

The compound's nitro group suggests reactivity characteristic of nitro compounds, such as reduction reactions and potential for forming amines. However, specific reactions involving (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide require more detailed chemical studies for accurate description.

Physical Properties Analysis

While specific physical properties of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide were not available, related compounds with nitro groups and complex molecular structures typically exhibit distinct absorption spectra and crystalline properties that can be analyzed using spectroscopic and XRD methods.

Chemical Properties Analysis

The presence of an hydroxyimino group alongside a nitro group in (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide suggests it could participate in a range of chemical reactions, including nucleophilic addition or substitution, and potentially exhibit unique electrochemical properties.

4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride

This section delves into 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride, exploring its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

For the synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride, a study on the dehydrative condensation catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid reveals methods that could be relevant for introducing trifluoromethyl groups into aromatic compounds (Wang, Lu, & Ishihara, 2018).

Molecular Structure Analysis

The fluorinated polyimides derived from aromatic diamines, including those with trifluoromethyl groups, provide insights into the molecular structure and solubility characteristics relevant to 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride, suggesting high organosolubility and potential for forming strong, flexible films (Yin et al., 2005).

Wissenschaftliche Forschungsanwendungen

Nitric Oxide Release and Vasorelaxant Effects

Compounds structurally related to "(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide" have been synthesized and evaluated for their ability to spontaneously release nitric oxide (NO) in solution. For example, FR144420 and FK409 are compounds that release NO spontaneously, with implications for vasorelaxation and blood pressure modulation. FR144420 has been identified for its potential in providing a longer duration of effects in vivo compared to FK409, suggesting a controlled and sustained NO release mechanism which is critical for therapeutic applications in cardiovascular diseases (Kita et al., 1995).

Cardiovascular Disease Treatment

Research on NO-releasing compounds, including FK409, has demonstrated their significant vasorelaxant effect, potentially making them useful for treating cardiovascular diseases. These studies highlight the potential of NO donors in causing arterial vasodilation and hypotensive effects, showcasing their utility in managing conditions related to vascular function and blood pressure (Hiroaki et al., 1991).

Antioxidant and Cell Protective Activities

The kinetics of NO release from similar compounds and their effects on cell viability suggest a nuanced role in cellular protection and oxidative stress modulation. By adjusting the NO release rate, these compounds can either induce cell death or protect against oxidative damage, indicating their potential in therapeutic contexts where controlled NO release is beneficial (Yamamoto et al., 2000).

Antiplatelet and Antithrombotic Activities

The spontaneous NO release from these compounds also has implications for antiplatelet and antithrombotic therapies. By inhibiting platelet aggregation and suppressing thrombus formation, these NO donors could be utilized in the prevention of cardiovascular events, offering a novel approach to antithrombotic therapy (Kita et al., 1994).

Eigenschaften

IUPAC Name

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-3-6(5(2)11(14)15)4-7(10-13)8(9)12/h4-5,13H,3H2,1-2H3,(H2,9,12)/b6-4+,10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAGXDHQGXUDDX-AGLLBGTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=NO)C(=O)N)C(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C(=N/O)\C(=O)N)/C(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048167
Record name FR 409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

CAS RN

138472-01-2, 163180-49-2
Record name FR 409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+-)-(E)-4-Ethyl-2-((e)-hydroxyimino)-5-nitro-3-hexenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+-)-(E)-4-Ethyl-2-((e)-hydroxyimino)-5-nitro-3-hexenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.